(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine
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Overview
Description
4-Methyl-5-phenyl-2-thiazolemethanamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse range of biological and chemical properties. Thiazole derivatives are commonly found in various natural products and synthetic compounds, making them significant in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-2-thiazolemethanamine typically involves the reaction of appropriate thiazole precursors with amine groups. One common method includes the cyclization of α-haloketones with thiourea, followed by subsequent functionalization to introduce the methyl and phenyl groups. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of 4-Methyl-5-phenyl-2-thiazolemethanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenyl-2-thiazolemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-5-phenyl-2-thiazolemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-2-thiazolemethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
4-Methyl-5-phenylthiazole: Similar structure but lacks the methanamine group.
2-Amino-4-methyl-5-phenylthiazole: Contains an amino group instead of the methanamine group.
5-Phenyl-2-thiazolamine: Lacks the methyl group on the thiazole ring.
Uniqueness: 4-Methyl-5-phenyl-2-thiazolemethanamine is unique due to the presence of both the methyl and phenyl groups on the thiazole ring, along with the methanamine group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
(4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChI Key |
FRSNRGFDBLBHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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